molecular formula C18H22O4 B1197560 5-(3,3-dimethyl-2-oxobutoxy)-4-ethyl-7-methyl-2H-chromen-2-one

5-(3,3-dimethyl-2-oxobutoxy)-4-ethyl-7-methyl-2H-chromen-2-one

Cat. No. B1197560
M. Wt: 302.4 g/mol
InChI Key: WVVMQNZKEZKSMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,3-dimethyl-2-oxobutoxy)-4-ethyl-7-methyl-1-benzopyran-2-one is a member of coumarins.

Scientific Research Applications

Synthesis and Biological Screening

  • Biological Screening : Compounds related to 5-(3,3-dimethyl-2-oxobutoxy)-4-ethyl-7-methyl-2H-chromen-2-one have been explored for cytotoxic and bactericidal activities. For example, studies have found that certain derivatives show significant cytotoxic and bactericidal effects (Khan et al., 2003).

Chemical Synthesis and Properties

  • Synthesis Techniques : Research has been conducted on synthesizing various derivatives of related chromenes, which include exploring different chemical reactions and synthesizing new compounds with potential biological applications (Čačić et al., 2009).
  • Structural Analysis and Characterization : Studies on similar compounds have been carried out to elucidate their structures using spectrometric evidence, which is crucial for understanding their chemical properties and potential applications (Baba et al., 2009).

Potential Applications in Medicine and Biology

  • Antimicrobial Activity : Chromene derivatives have been tested for their antibacterial activities, showing potential as agents against various bacterial strains (Čačić et al., 2006).
  • Antioxidant Properties : Investigations into the antioxidant properties of chromene derivatives highlight their potential in medicinal chemistry, particularly in developing treatments that counteract oxidative stress (Stanchev et al., 2009).

properties

Product Name

5-(3,3-dimethyl-2-oxobutoxy)-4-ethyl-7-methyl-2H-chromen-2-one

Molecular Formula

C18H22O4

Molecular Weight

302.4 g/mol

IUPAC Name

5-(3,3-dimethyl-2-oxobutoxy)-4-ethyl-7-methylchromen-2-one

InChI

InChI=1S/C18H22O4/c1-6-12-9-16(20)22-14-8-11(2)7-13(17(12)14)21-10-15(19)18(3,4)5/h7-9H,6,10H2,1-5H3

InChI Key

WVVMQNZKEZKSMP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)C(C)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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